1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid
Overview
Description
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom and a carboxylic acid group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets in a way that leads to various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been found to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as the use of renewable solvents and catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Pyrrole-2-methanol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid
- 1-(prop-2-en-1-yl)-1H-pyrrole-3-carboxylic acid
- 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxamide
Uniqueness
1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-en-1-yl group at the nitrogen atom and the carboxylic acid group at the 2-position of the pyrrole ring allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-prop-2-enylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-4,6H,1,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGNFDMPVRPMPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665024 | |
Record name | 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474010-06-5 | |
Record name | 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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